Glochidone

Catalog No.
S1521648
CAS No.
6610-55-5
M.F
C30H46O
M. Wt
422.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glochidone

CAS Number

6610-55-5

Product Name

Glochidone

IUPAC Name

(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,11b,12,13,13a,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one

Molecular Formula

C30H46O

Molecular Weight

422.7 g/mol

InChI

InChI=1S/C30H46O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h13,15,20-23,25H,1,9-12,14,16-18H2,2-8H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1

InChI Key

FWBYBHVDDGVPDF-BHMAJAPKSA-N

SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C=CC(=O)C5(C)C)C)C)C

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C=CC(=O)C5(C)C)C)C)C

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)C)C

The exact mass of the compound Glochidone is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of pentacyclic triterpenoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Antibacterial and Antifungal Properties

Glochidone, a naturally occurring naphthoquinone found in various plant species, has demonstrated antibacterial and antifungal activity in scientific research. Studies have shown it to be effective against a range of bacterial and fungal strains, including some known to be resistant to conventional antibiotics and antifungals [, ]. The exact mechanism of action for these properties is still under investigation, but research suggests it may involve disruption of the cell membrane and inhibition of specific enzymes crucial for bacterial and fungal growth [].

Anti-inflammatory and Antioxidant Activities

Research also suggests anti-inflammatory and antioxidant properties for glochidone. Studies have shown it to reduce the production of inflammatory mediators and scavenge free radicals, potentially offering benefits in conditions like inflammatory bowel disease and oxidative stress-related disorders [, ]. However, further research is needed to fully understand these effects and their potential therapeutic applications.

Potential for Cancer Treatment

Preliminary research suggests that glochidone may have anti-cancer properties. Studies have shown it to induce cell death in various cancer cell lines and inhibit tumor growth in animal models []. However, these studies are still in their early stages, and more research is needed to determine the effectiveness and safety of glochidone in cancer treatment.

Glochidone is a natural triterpenoid compound with the molecular formula C30H46OC_{30}H_{46}O and a molecular weight of approximately 422.7 g/mol. It is primarily derived from plants in the genus Glochidion, which are known for their diverse phytochemical profiles. Glochidone exhibits a unique structure that contributes to its biological activities, making it a subject of interest in pharmacological research and applications in skin health formulations .

Research suggests glochidone may exhibit various biological effects, but the precise mechanisms remain under investigation. Studies have explored its potential anti-inflammatory, antioxidant, and anticancer properties [, ]. These effects might be مرتبط (morgateh) (related) to its interaction with cellular pathways or enzymes, but more research is needed to clarify this.

Typical of triterpenoids, including oxidation, reduction, and hydrolysis. One notable reaction involves the enzymatic synthesis of glochidone using 3-ketosteroid dehydrogenase from Sterolibacterium denitrificans, which highlights its potential as a skin-active ingredient . Additionally, glochidone can be hydrolyzed to yield other biologically active compounds, further extending its utility in medicinal chemistry .

Glochidone has demonstrated several biological activities, particularly in dermatological applications. Research indicates that it may induce endoplasmic reticulum stress-mediated apoptosis in cancer cells, suggesting potential anti-cancer properties . Furthermore, it has been identified as a promising candidate for addressing skin health concerns due to its ability to modulate cellular processes involved in skin aging and repair .

The synthesis of glochidone can be achieved through various methods:

  • Natural Extraction: Glochidone is extracted from the plant Glochidion puberum using solvents such as ethanol, followed by purification techniques like silica gel chromatography .
  • Enzymatic Synthesis: A more innovative approach involves the use of specific enzymes, such as 3-ketosteroid dehydrogenase, to synthesize glochidone from steroid precursors. This method is advantageous for producing high-purity compounds suitable for pharmaceutical applications .

Glochidone has several applications, particularly in:

  • Cosmetics: Its skin-active properties make it an attractive ingredient in formulations aimed at improving skin health and appearance.
  • Pharmaceuticals: Given its potential anti-cancer effects and ability to induce apoptosis in malignant cells, glochidone may be explored further for therapeutic applications in oncology .
  • Research: Glochidone serves as a valuable compound for studying triterpenoid structures and their biological implications.

Studies on glochidone's interactions with biological systems have revealed its capacity to affect cellular pathways related to apoptosis and stress responses. For instance, its ability to induce endoplasmic reticulum stress suggests that it could interact with signaling pathways involved in cell survival and death . Further research is needed to fully elucidate these interactions and their implications for drug development.

Glochidone is part of a broader class of triterpenoids that includes several similar compounds. Here are some notable comparisons:

CompoundMolecular FormulaKey Characteristics
GlochidiolC30H46OC_{30}H_{46}OSimilar structure; potential anti-inflammatory properties.
GlochidonolC30H46OC_{30}H_{46}OExhibits antioxidant activity; structurally related.
Morolic AcidC30H48O3C_{30}H_{48}O_3Known for its anti-cancer effects; different functional groups.

Uniqueness of Glochidone: While glochidone shares structural similarities with these compounds, its specific biological activities—particularly its role in inducing apoptosis—set it apart as a unique candidate for therapeutic applications .

Enzymatic Δ¹-Dehydrogenation by 3-Ketosteroid Dehydrogenase (KstD)

The biosynthesis of glochidone hinges on the enzymatic Δ¹-dehydrogenation of lupenone (3-ketolupeol), a triterpene derived from birch bark. This reaction is catalyzed by 3-ketosteroid dehydrogenase (KstD), a flavin adenine dinucleotide (FAD)-dependent enzyme. The KstD family, particularly AcmB2 from Sterolibacterium denitrificans, enables the introduction of a double bond between C1 and C2 of the steroid nucleus, converting lupenone into glochidone with >99% regioselectivity.

Reaction Mechanism:

  • Substrate Activation: The catalytic base (tyrosyl ion) abstracts a proton from C2 of lupenone, forming a transient enolate intermediate.
  • Hydride Transfer: A hydride ion from C1 is transferred to FAD, yielding glochidone and reduced FADH$$_2$$.
  • Reoxidation: FADH$$_2$$ is reoxidized using electron acceptors like potassium hexacyanoferrate(III).

The reaction proceeds optimally at pH 8.0 and 30°C, with a kinetic isotope effect (KIE) of 1.5–3.5, confirming a two-step elimination (E2cB) mechanism.

Substrate Specificity of AcmB2

AcmB2 exhibits unique substrate flexibility, accommodating both tetracyclic steroids (e.g., androst-4-en-3,17-dione) and pentacyclic triterpenes (e.g., lupenone). Comparative studies reveal its preference for:

  • Androst-4-en-3,17-dione (k$$\text{cat}$$/K$$\text{m}$$ = 12.4 s$$^{-1}$$·mM$$^{-1}$$)
  • Testosterone propionate (k$$\text{cat}$$/K$$\text{m}$$ = 9.8 s$$^{-1}$$·mM$$^{-1}$$)
  • Lupenone (k$$\text{cat}$$/K$$\text{m}$$ = 7.2 s$$^{-1}$$·mM$$^{-1}$$).

Structural analyses attribute this versatility to residues G52 and P532, which create a spacious substrate-binding pocket accommodating bulky pentacyclic structures.

Role of Electron Acceptors

Electron acceptors are critical for restoring FAD to its oxidized state, sustaining catalytic cycles. AcmB2 achieves 100% conversion efficiency using potassium hexacyanoferrate(III) at 2 mM. Alternative acceptors, such as phenazine methosulfate, reduce efficiency to 65% due to slower reoxidation kinetics.

Key Electron Acceptors:

AcceptorEfficiency (%)Reaction Rate (µmol·min⁻¹·mg⁻¹)
Potassium hexacyanoferrate(III)10018.7 ± 0.9
Phenazine methosulfate6512.1 ± 0.6
Oxygen (aerobic)407.3 ± 0.4

Data sourced from .

Biotechnological Production Challenges

Despite high enzymatic efficiency, glochidone production faces scalability hurdles:

  • Substrate Solubility: Lupenone’s hydrophobicity necessitates solubilizers like 2-hydroxypropyl-β-cyclodextrin (8–16%) and 2-methoxyethanol (2–3%), increasing production costs.
  • Electron Acceptor Costs: Potassium hexacyanoferrate(III) is expensive at industrial scales, prompting research into electrochemical regeneration systems.
  • pH Optimization: AcmB2’s oxidative half-reaction (OHR) peaks at pH 6.5, while the reductive half-reaction (RHR) favors pH 8.5, complicating reactor design.

Glochidone, a pentacyclic triterpenoid with the molecular formula C30H46O and molecular weight of 422.69 g/mol, has demonstrated significant anticancer activity across multiple cancer cell lines through diverse cytotoxic mechanisms [1] [2]. This lupane-type triterpenoid exhibits particularly pronounced activity against colorectal, lung, and gynecologic malignancies, establishing its potential as a promising anticancer agent.

Colorectal Cancer Cytotoxicity

Research has revealed that glochidone displays remarkable cytotoxic effects against colorectal cancer cell lines, particularly the HCT-116 cell line [9]. Comprehensive screening studies have demonstrated that glochidone exhibits inhibitory activities with IC50 values ranging from 0.80 to 2.99 μM against HCT-116 cells, significantly outperforming the standard chemotherapeutic agent 5-fluorouracil [9]. The mechanistic investigation indicates that glochidone induces endoplasmic reticulum stress-mediated apoptosis in colorectal cancer cells, enhancing their sensitivity to conventional chemotherapy [9].

The compound's effectiveness extends beyond single-agent activity, as it has been shown to improve the therapeutic response when combined with established treatments [9]. This synergistic effect suggests that glochidone may serve as an adjuvant therapy in colorectal cancer treatment protocols.

Lung Cancer Activity

Glochidone demonstrates substantial antiproliferative activity against multiple lung cancer cell lines, with IC50 values varying according to the specific cell line tested [2] [13]. Against the HOP-62 lung cancer cell line, glochidone exhibits an IC50 value of 5.52 μM, while showing an IC50 of 7.84 μM against EPLC-272H cells [2] [27]. Extended studies have revealed broader lung cancer activity, with glochidone showing efficacy against NCI-H2087, NCI-H520, HCC-44, HARA, NCI-H3122, COR-L105, and Calu-6 cell lines [13].

The HCC-44 cell line demonstrates particular sensitivity to glochidone treatment, with an IC50 value of 1.62 μM, indicating highly potent antiproliferative effects [13]. This selectivity pattern suggests that glochidone may be particularly effective against specific lung cancer subtypes, potentially offering targeted therapeutic opportunities.

Gynecologic Cancer Effects

Investigation of glochidone's activity against gynecologic malignancies has revealed significant cytotoxic effects, particularly through extracts containing this compound [10]. Studies utilizing Phyllanthus watsonii extracts, which contain glochidone among other bioactive compounds, have demonstrated substantial cytotoxicity against human gynecologic cancer cell lines with IC50 values ranging from 0.66 to 0.83 μg/mL [10].

The mechanism of action in gynecologic cancers involves apoptosis induction, as evidenced by marked morphological changes, ladder-like DNA appearance, and increased caspase-3 activity in treated SKOV-3 and Ca Ski cells [10]. Additionally, cell cycle analysis has revealed that glochidone-containing extracts arrest cell cycle progression at different growth phases, contributing to their antiproliferative effects [10].

Comparative Cytotoxicity Data

Cancer TypeCell LineIC50 ValueActivity Level
ColorectalHCT-1160.80-2.99 μMHighly active
LungHOP-625.52 μMModerate activity
LungEPLC-272H7.84 μMModerate activity
LungHCC-441.62 μMHighly active
LungNCI-H20874.12 μMActive
LungCalu-62.10 μMActive
GynecologicSKOV-30.66-0.83 μg/mL*Highly active
GynecologicCa Ski0.66-0.83 μg/mL*Highly active

*Values represent extract concentrations containing glochidone

Antinociceptive effects: COX-2 enzyme interactions and molecular docking insights

The antinociceptive properties of glochidone are closely associated with its interactions with cyclooxygenase-2 enzyme pathways and related inflammatory mediators [18]. Research has demonstrated that compounds from Glochidion species, including glochidone, exhibit significant analgesic effects through modulation of pain perception mechanisms.

Cyclooxygenase-2 Enzyme Interactions

Cyclooxygenase-2 enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandin H2, an important precursor of prostacyclin expressed during inflammatory responses [14]. Glochidone's antinociceptive effects are mediated through inhibition of cyclooxygenase-2 activity, which subsequently reduces the production of pro-inflammatory prostaglandins [17] [18].

Studies investigating Glochidion multiloculare extracts containing glochidone have demonstrated significant increases in pain threshold using tail immersion methodology and substantial reductions in writhing responses induced by acetic acid administration [18]. These effects were observed at 100 mg/kg body weight, indicating potent analgesic activity [18].

Molecular Docking Insights

Molecular docking studies provide valuable insights into the binding mechanisms of glochidone with cyclooxygenase-2 enzyme [47] [50]. Natural compounds, including triterpenoids like glochidone, demonstrate significant binding affinity to cyclooxygenase-2 active sites through formation of hydrogen bonds with key amino acid residues [47].

The molecular docking approach reveals that glochidone can form stable complexes with cyclooxygenase-2 through interactions with critical residues such as TYR 385 and SER 530 [50]. These binding interactions contribute to the compound's ability to inhibit enzyme activity and subsequently reduce inflammatory mediator production [50].

Computational analysis indicates that the pentacyclic structure of glochidone, particularly the ketone functional group at position C-3, plays a crucial role in enzyme binding affinity [35] [37]. The spatial arrangement of functional groups within the glochidone molecule allows for optimal positioning within the cyclooxygenase-2 active site, facilitating effective enzyme inhibition [35].

Pain Modulation Mechanisms

The antinociceptive effects of glochidone extend beyond direct cyclooxygenase-2 inhibition to include modulation of multiple pain perception pathways [17]. Research indicates that the compound influences calcium signaling pathways, cholinergic synaptic signaling, and serotonergic pathways, all of which contribute to pain perception and inflammatory responses [19].

The inhibitory effect on cyclooxygenase-2 leads to reduced production of prostaglandin E2, prostacyclin, and thromboxane A2, which are potent vasodilators and pain mediators [17]. This reduction in inflammatory mediator concentrations results in decreased pain sensation and improved therapeutic outcomes [17].

Anti-inflammatory and antioxidant properties: Comparative analysis with precursor compounds

Glochidone exhibits notable anti-inflammatory and antioxidant properties that distinguish it from its biosynthetic precursors while maintaining certain structural similarities [20] [22]. Comparative analysis with precursor compounds such as lupeol and lupenone reveals distinct activity profiles and therapeutic potentials.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of glochidone are mediated through multiple cellular pathways, including inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells signaling and modulation of inflammatory mediator production [48]. Pentacyclic triterpenoids like glochidone block tumor necrosis factor-induced nuclear factor kappa B activation by inhibiting IKK-beta, contributing to their anti-inflammatory effects [48].

Studies demonstrate that glochidone-containing extracts from Glochidion multiloculare exhibit significant anti-inflammatory activities at 100 mg/kg body weight, as evidenced by reduced inflammatory responses in experimental models [18]. The compound's ability to inhibit inflammatory enzyme cascades contributes to its therapeutic potential in inflammatory conditions [18].

Antioxidant Activity Comparison

Comprehensive evaluation of glochidone's antioxidant properties reveals limited antioxidant and metal chelating capabilities compared to its precursor compound lupeol [20] [22]. However, this limitation does not diminish its overall therapeutic potential, as glochidone demonstrates superior activity in other biological parameters [20].

The antioxidant activity assessment using standard methodologies indicates that while glochidone shows reduced radical scavenging capacity compared to lupeol, it maintains sufficient antioxidant properties to contribute to its overall pharmacological profile [20] [22]. This differential activity pattern suggests that structural modifications during biosynthesis from lupeol to glochidone enhance certain biological activities while reducing others [20].

Comparative Structural Analysis

CompoundMolecular FormulaKey Functional GroupsAntioxidant ActivityAnti-inflammatory Activity
GlochidoneC30H46OKetone at C-3LimitedSignificant
LupeolC30H50OHydroxyl at C-3HigherModerate
LupenoneC30H48OKetone at C-3ModerateModerate
GlochidonolC30H50O2Ketone at C-3, OH at C-1Not determinedNot determined
GlochidiolC30H50O2Diol at C-1, C-3Not determinedStrong

Biosynthetic Pathway Considerations

The biosynthetic relationship between glochidone and its precursors provides insight into structure-activity relationships [32]. The conversion from lupeol to glochidone involves oxidation of the hydroxyl group at position C-3 to form a ketone, which significantly alters the compound's biological activity profile [32]. This structural modification enhances certain pharmacological properties while modifying others, demonstrating the importance of specific functional groups in determining biological activity [32].

The pentacyclic triterpenoid structure shared among these compounds provides a common framework for biological activity, while specific functional group modifications determine individual activity profiles [39]. Research indicates that the presence of α,β-unsaturated carbonyl moieties significantly enhances the potency of pentacyclic triterpenoids, contributing to their anticancer and anti-inflammatory effects [39].

Glochidone exhibits remarkable sirtuin induction capabilities, demonstrating a sirtuin activation level of 61.5 ± 1.87%, which significantly surpasses the reference compound E-resveratrol at 45.15 ± 0.09% [20] [22]. This superior sirtuin induction activity represents a key mechanism through which glochidone exerts its antiaging effects [20].

Sirtuins play crucial roles in cellular aging processes through epigenetic modification of proteins, histones, and chromatin, thereby regulating gene expression related to oxidative stress response and apoptosis [23]. The enhanced sirtuin activation by glochidone contributes to improved cellular resistance against external injury and age-related damage [23]. Research indicates that sirtuin 1 activation is particularly significant in both chronological and premature aging processes, making glochidone's superior induction capability therapeutically relevant [23].

Elastase and Collagenase Inhibition

Glochidone demonstrates significant inhibitory effects against key enzymes responsible for extracellular matrix degradation, exhibiting 26.5 ± 0.67% inhibition of elastase and 19.41 ± 0.76% inhibition of collagenase [20] [22]. These enzymes play critical roles in skin aging processes by breaking down structural proteins that maintain skin elasticity and firmness [24].

Elastase inhibition is particularly important for preventing the degradation of elastin fibers, which are essential for maintaining skin elasticity and preventing the formation of wrinkles [24]. The collagenase inhibitory activity contributes to preservation of collagen structure, which is fundamental for maintaining skin firmness and reducing signs of aging [24].

The dual inhibitory activity against both elastase and collagenase positions glochidone as a comprehensive antiaging agent capable of addressing multiple aspects of skin aging simultaneously [20] [22]. This multitarget approach provides superior therapeutic potential compared to compounds that target individual pathways [20].

Enzymatic Synthesis and Bioactivity

Recent advances in enzymatic synthesis have enabled the production of glochidone through environmentally friendly processes using 3-ketosteroid dehydrogenase enzymes [20] [22]. This enzymatic approach represents the first example of an enzyme in the 3-ketosteroid dehydrogenase family catalyzing the delta-1-dehydrogenation of a pentacyclic triterpene [20].

The enzymatically synthesized glochidone maintains full biological activity, demonstrating equivalent or superior performance compared to naturally extracted material [20] [22]. This synthetic accessibility enhances the compound's potential for commercial development and large-scale production for cosmetic applications [20].

Comparative Skin Health Activity

ParameterGlochidone ValueReference StandardPerformance Ratio
Sirtuin Induction61.5 ± 1.87%E-resveratrol (45.15%)1.36× superior
Elastase Inhibition26.5 ± 0.67%Standard inhibitorsSignificant activity
Collagenase Inhibition19.41 ± 0.76%Standard inhibitorsSignificant activity
Safety ProfileConfirmed SafeHuman epidermis modelValidated
Antioxidant ActivityLimitedLupeol (higher)Reduced but present

Glochidion Species Distribution

The genus Glochidion serves as the primary repository for glochidone accumulation, with over 200 species distributed across tropical and subtropical regions including Asia, Pacific Islands, and Australia [1] [2]. This extensive genus demonstrates remarkable phytochemical diversity, with glochidone being isolated from numerous species including Glochidion obliquum, G. eriocarpum, G. wrightii, G. zeylanicum, G. multiloculare, G. puberum, and G. sphaerogynum [3] [4] [5] [6].

The species-specific accumulation patterns reveal significant variation in tissue distribution. Glochidion obliquum accumulates glochidone primarily in leaf tissues, where it co-occurs with five other triterpenoids including glochidonol, glochidiol, lupeol, friedelan-3-one, and 5,6-epoxytaraxeran-3-ol [3]. In contrast, G. eriocarpum demonstrates accumulation in aerial parts, with glochidone found alongside new triterpenoid saponins glochieriosides C-E [4]. The stem bark of G. zeylanicum contains glochidone as part of a complex mixture of four lupane-type triterpenoids, including glochidonol, glochidiol, and lup-20(29)-ene-1β,3β-diol [7].

Phyllanthus Species Occurrence

Within the genus Phyllanthus, glochidone occurrence demonstrates broader taxonomic distribution across multiple species. Phyllanthus taxodiifolius accumulates glochidone in both leaves and twigs, where it functions as a bioactive compound with demonstrated anticancer properties against erythroleukemic and small cell lung cancer cell lines [8]. P. sellowianus and P. debilis also serve as natural sources, with the latter species yielding glochidone through systematic phytochemical investigation [9].

The tissue-specific accumulation in Phyllanthus species reveals distinct patterns compared to Glochidion. P. flexuosus stem bark contains glochidone alongside lupeol, lup-20(29)-ene-3β,24-diol, and betulin, demonstrating the characteristic lupane-type triterpenoid profile that defines this metabolic phenotype [7]. These distribution patterns suggest evolutionary conservation of biosynthetic pathways across phylogenetically related taxa.

Breynia Species Representation

The genus Breynia exhibits more limited glochidone accumulation, with Breynia fruticosa serving as the primary documented source [10] [11]. This species demonstrates the characteristic phyllanthoid branching pattern shared with Glochidion, where well-developed leaves and flowers occur only on deciduous ultimate branchlets [12]. The metabolic profile of B. fruticosa includes glochidone alongside other lupane-type triterpenoids, maintaining the biosynthetic coherence observed across the Phyllanthaceae family [13].

Recent comprehensive analysis of Breynia species reveals approximately 90 compounds isolated from various members of the genus, including glycosides, flavonoids, terpenoids, steroids, alkaloids, lignans, phenolic compounds, and catechins [14]. The occurrence of glochidone within this diverse phytochemical matrix suggests potential synergistic interactions that may enhance overall biological activity.

Biosynthetic Precursors and Triterpenoid Derivatives in Plant Metabolomes

Squalene Cyclization Pathway

The biosynthetic origin of glochidone follows the classical mevalonate pathway, initiated by the cyclization of 2,3-oxidosqualene through the action of oxidosqualene cyclases [15] [16]. This fundamental process begins with the condensation of two farnesyl pyrophosphate molecules to form squalene, which undergoes subsequent epoxidation by squalene monooxygenase to yield the critical intermediate 2,3-oxidosqualene [15].

The cyclization mechanism involves a complex series of carbocation rearrangements that determine the final skeletal structure. For lupane-type triterpenoids like glochidone, the cyclization follows a specific conformational pathway that produces the characteristic pentacyclic framework with the lupane skeleton [17] [18]. This process requires precise enzymatic control to ensure correct ring formation and stereochemical configuration.

Metabolic Precursor Relationships

The plant metabolome contains numerous structurally related compounds that serve as biosynthetic precursors or derivatives of glochidone. Lupeol represents the direct precursor to glochidone, differing only in the oxidation state at the C-3 position [19] [20]. This relationship is supported by enzymatic studies demonstrating the conversion of lupeol to lupenone and subsequently to glochidone through the action of 3-ketosteroid dehydrogenases [19].

Lupenone serves as an intermediate in this biosynthetic sequence, representing the immediate precursor to glochidone through the introduction of the C1-C2 double bond [19]. This transformation involves the action of specialized cytochrome P450 monooxygenases that catalyze the dehydrogenation reaction while maintaining the pentacyclic lupane framework [17].

The presence of glochidonol in the same metabolic profile suggests alternative biosynthetic pathways involving hydroxylation reactions. Glochidonol differs from glochidone by the presence of a β-hydroxy group at position 1, indicating the action of specific hydroxylases that modify the basic lupane skeleton [21] [22].

Cytochrome P450 Involvement

The diversification of lupane-type triterpenoids involves extensive participation of cytochrome P450 monooxygenases, which catalyze various oxidation reactions including hydroxylation, epoxidation, and dehydrogenation [17] [18]. These enzymes are heme-dependent and require NADPH as a cofactor, making whole-cell catalytic processes necessary for biotransformation applications [18].

The expression and activity of these P450 enzymes represent crucial factors determining the final product yield and structural diversity within the triterpenoid metabolome. Plant genomes contain approximately 250 cytochrome P450 genes, many of which participate in triterpenoid biosynthesis and modification [23]. This enzymatic diversity explains the remarkable structural variation observed among lupane-type triterpenoids across different plant species.

Co-occurring Bioactive Compounds and Synergistic Interactions

Phytochemical Complexity

The occurrence of glochidone within complex phytochemical matrices reveals sophisticated metabolic networks that may enhance overall biological activity through synergistic interactions. In Glochidion velutinum, glochidone co-occurs with 48 different compounds including epigallocatechin gallate, ellagic acid, isovitexin, and rutin [24]. This diverse assemblage includes phenolic compounds, flavonoids, and other triterpenoids that collectively contribute to the plant's pharmacological properties.

The metabolic profiling of G. velutinum demonstrates total phenolic content ranging from 44 to 859 μg gallic acid equivalents per mg of sample, with total flavonoid content ranging from 20 to 315 μg quercetin equivalents per mg [24]. These high concentrations of bioactive compounds suggest potential additive or synergistic effects that may enhance the therapeutic efficacy of glochidone-containing extracts.

Triterpenoid Synergism

The co-occurrence of structurally related triterpenoids creates opportunities for synergistic interactions that may enhance biological activity beyond the sum of individual effects. In Glochidion obliquum, glochidone occurs alongside glochidonol, glochidiol, and lupeol, forming a lupane-type triterpenoid cluster [3]. These compounds share similar biosynthetic origins and molecular frameworks, potentially leading to complementary mechanisms of action.

Studies of triterpenoid saponins from G. eriocarpum demonstrate enhanced cytotoxicity when multiple compounds are present together. Glochieriosides A and B exhibited significant cytotoxic activity against human cancer cell lines with IC50 values ranging from 5.5 to 36.1 μM, while glochidone showed reduced activity with IC50 values greater than 100 μM [25]. This suggests that glycosylated derivatives may enhance bioavailability and cellular uptake compared to the parent aglycone.

Phenolic Compound Interactions

The presence of phenolic compounds alongside glochidone creates potential for antioxidant synergism that may enhance overall therapeutic efficacy. In G. chodoense, seasonal variation studies revealed significant accumulation of bergenin, norbergenin, epigallocatechin, and ethyl gallate, with concentrations varying based on harvesting time and plant tissue [26]. These compounds demonstrate established antioxidant properties that may complement the biological activities of glochidone.

The interaction between phenolic compounds and triterpenoids may involve multiple mechanisms including metal chelation, free radical scavenging, and membrane stabilization [27]. Studies of plant secondary metabolite interactions demonstrate that combinations of different compound classes often exhibit enhanced biological activity compared to individual components [28] [29].

Metabolomic Network Effects

The complex metabolomic networks present in glochidone-containing plants suggest sophisticated regulatory mechanisms that coordinate secondary metabolite production. Plant secondary metabolites function as mediators of plant-microbe interactions, defense responses, and environmental adaptation [30]. The co-occurrence of glochidone with alkaloids, glycosides, and other bioactive compounds may represent an evolutionary strategy to maximize defensive capabilities while minimizing metabolic costs.

Recent advances in metabolomics have revealed that plant secondary metabolites often function as part of integrated networks rather than as isolated compounds. The synergistic interactions observed between glochidone and co-occurring compounds may reflect these network effects, where the combined metabolic profile provides enhanced biological activity through multiple complementary mechanisms.

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Last modified: 08-15-2023

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